
1-Bromo-3,8-dichloronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,8-dichloronaphthalene is an aromatic compound with the molecular formula C10H5BrCl2 and a molecular weight of 275.96 g/mol . This compound is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1, 3, and 8 positions on the naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3,8-dichloronaphthalene typically involves the bromination and chlorination of naphthalene. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Chlorination can be achieved using chlorine gas or other chlorinating agents under similar controlled conditions . Industrial production methods often involve large-scale bromination and chlorination processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3,8-dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bromine, chlorine, iron bromide, aluminum bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,8-dichloronaphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-3,8-dichloronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the naphthalene ring can participate in various chemical interactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,8-dichloronaphthalene can be compared with other halogenated naphthalene derivatives such as:
1-Chloronaphthalene: A monochlorinated derivative used as a solvent and in the production of other chemicals.
1-Bromonaphthalene: A monobrominated derivative used in organic synthesis and as a reagent in various chemical reactions.
1-Bromo-8-chloronaphthalene: A similar compound with bromine and chlorine atoms at different positions, used in the synthesis of quinazoline compounds and biological inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated naphthalenes.
Eigenschaften
Molekularformel |
C10H5BrCl2 |
|---|---|
Molekulargewicht |
275.95 g/mol |
IUPAC-Name |
1-bromo-3,8-dichloronaphthalene |
InChI |
InChI=1S/C10H5BrCl2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h1-5H |
InChI-Schlüssel |
OKOBVUFABADPRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
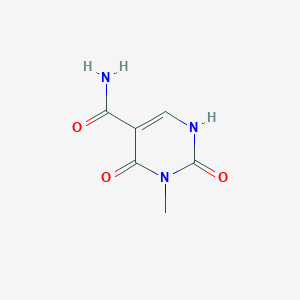
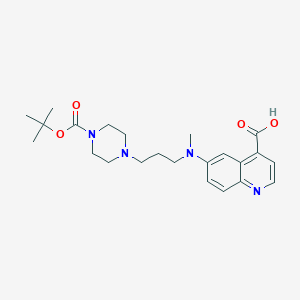
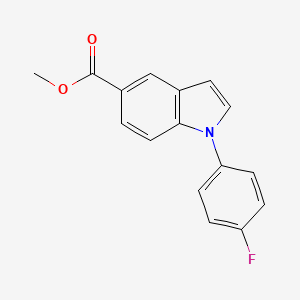
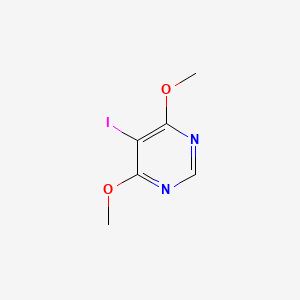

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)
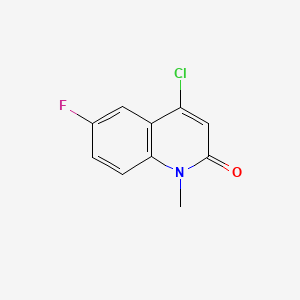

![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
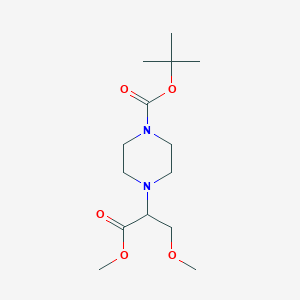
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
